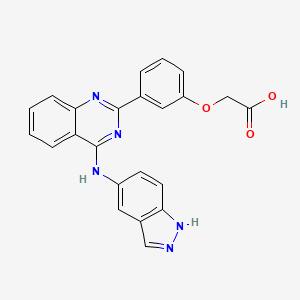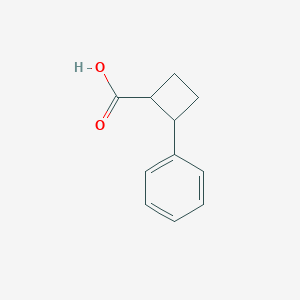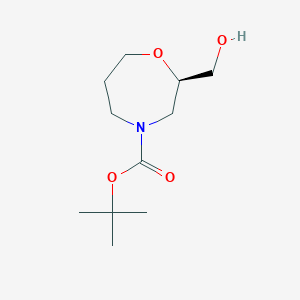
(R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
概要
説明
The compound “®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate” likely belongs to the class of organic compounds known as oxazepanes . Oxazepanes are compounds containing an oxazepane ring, which is a seven-membered heterocyclic compound with one oxygen atom and one nitrogen atom . The hydroxymethyl group (-CH2OH) is a functional group consisting of a methylene bridge bonded to a hydroxyl group, making it an alcohol .
Synthesis Analysis
While specific synthesis methods for this compound were not found, hydroxymethylation is a common reaction that allows the addition of the -CH2OH group to some starting materials . This reaction is typically carried out using aqueous formaldehyde in a basic medium .Molecular Structure Analysis
The molecular structure of this compound would likely include a seven-membered oxazepane ring with one oxygen atom and one nitrogen atom. Additionally, it would have a hydroxymethyl group attached, contributing to its alcohol properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, the presence of the hydroxymethyl group could enhance the compound’s solubility due to its polarity .科学的研究の応用
Decomposition and Conversion Applications
- Research has demonstrated the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting methyl tert-butyl ether (MTBE), a compound related to "(R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate," into more environmentally friendly products such as CH4, C2H4, and C2H2. This process presents an alternative method for treating pollutants and converting them into useful chemicals (Hsieh et al., 2011).
Kinetic Resolution in Asymmetric Synthesis
- Catalytic non-enzymatic kinetic resolution has been a significant area in asymmetric organic synthesis, offering high enantioselectivity and yield for products and recovered starting materials. This methodology is crucial for the synthesis of chiral compounds, where "this compound" could potentially serve as a substrate or intermediate (Pellissier, 2011).
Biodegradation and Environmental Fate
- Studies on the biodegradation and environmental fate of ETBE, a gasoline oxygenate similar to MTBE, have identified microorganisms capable of degrading ETBE in soil and groundwater. Understanding the microbial pathways and genes involved in this process could offer insights into the biodegradation potential of related compounds like "this compound" (Thornton et al., 2020).
Thermophysical Property Measurements
- The study of mixtures containing MTBE and other ethers with non-polar solvents has been critical for developing recommended values for vapor–liquid equilibria and related properties. This research helps in understanding the physical chemistry of ethers and their mixtures, which is relevant for the application of "this compound" in various industrial processes (Marsh et al., 1999).
Antioxidant Applications
- Synthetic phenolic antioxidants, including compounds related to "this compound," have been extensively studied for their environmental occurrence, human exposure, and toxicity. These antioxidants are used in various industrial and commercial products to extend product shelf life by retarding oxidative reactions (Liu & Mabury, 2020).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to interact with enzymes such as serine hydroxymethyl transferase . This enzyme plays a crucial role in the metabolism of serine, a significant amino acid involved in various biological processes .
Mode of Action
For instance, compounds that bind to serine hydroxymethyl transferase can affect the enzyme’s ability to catalyze the conversion of serine to glycine .
Biochemical Pathways
If it does interact with serine hydroxymethyl transferase, it could potentially influence the serine and glycine metabolic pathways .
Result of Action
If it does interact with serine hydroxymethyl transferase, it could potentially influence the levels of serine and glycine in cells, which could have downstream effects on various biological processes .
生化学分析
Biochemical Properties
®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the hydroxymethyl group in the compound can form hydrogen bonds with amino acid residues in enzymes, potentially affecting enzyme catalysis and substrate binding . Additionally, the oxazepane ring may interact with protein active sites, altering their conformation and activity.
Cellular Effects
The effects of ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate on cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization.
Molecular Mechanism
At the molecular level, ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate exerts its effects through specific binding interactions with biomolecules. The hydroxymethyl group can form hydrogen bonds with enzyme active sites, influencing enzyme activity and substrate specificity . Additionally, the oxazepane ring can interact with protein domains, leading to conformational changes that affect protein function. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects may be observed at very high doses, including disruptions in normal cellular processes and potential cell death.
Metabolic Pathways
®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by liver enzymes, leading to the production of intermediate metabolites that can further participate in biochemical reactions . These interactions can affect overall metabolic homeostasis and energy balance.
Transport and Distribution
Within cells and tissues, ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is transported and distributed through specific mechanisms. Transporters and binding proteins may facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can influence its activity and function, as well as its accumulation in target tissues.
Subcellular Localization
The subcellular localization of ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate plays a crucial role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
特性
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAQNCJUTMXJTK-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@H](C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130316 | |
| Record name | 1,1-Dimethylethyl (2R)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911223-23-9 | |
| Record name | 1,1-Dimethylethyl (2R)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911223-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2R)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


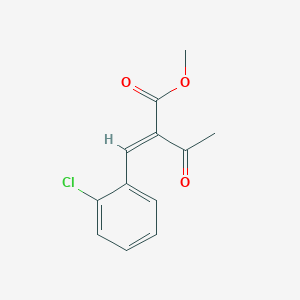
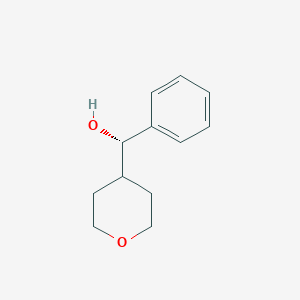
![9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-](/img/structure/B3166373.png)
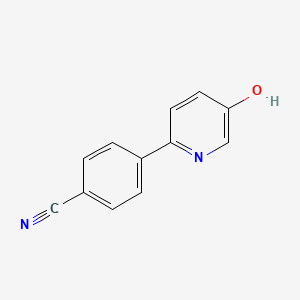

![1-[(4-Nitrophenyl)acetyl]-1H-imidazole](/img/structure/B3166394.png)

![5-Chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B3166416.png)
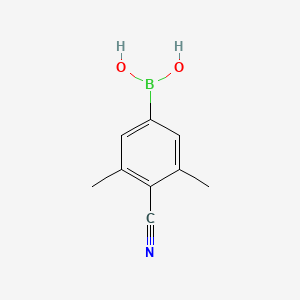
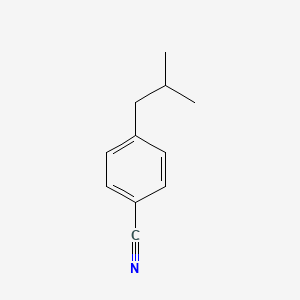
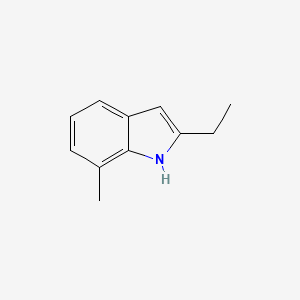
![1H-Indazole-1-carboxylic acid, 5-[[2-(3-hydroxyphenyl)-4-quinazolinyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3166453.png)
